molecular formula C9H16ClN B6226146 3-cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 2803861-67-6

3-cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No. B6226146
CAS RN: 2803861-67-6
M. Wt: 173.7
InChI Key:
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Description

3-cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride, also known as CPP, is a chemical compound that has been widely used in scientific research. It is a potent and selective N-methyl-D-aspartate (NMDA) receptor antagonist that has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

3-cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride acts as a competitive antagonist at the NMDA receptor, binding to the receptor's glycine site and preventing the activation of the receptor by glutamate. This inhibition of NMDA receptor activity has been shown to have neuroprotective effects in various models of neurological injury.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride are primarily related to its inhibition of NMDA receptor activity. This inhibition has been shown to decrease the release of excitatory neurotransmitters, such as glutamate, and to reduce the influx of calcium ions into neurons. These effects can lead to decreased neuronal damage and improved neurological outcomes in animal models of neurological injury.

Advantages and Limitations for Lab Experiments

One advantage of using 3-cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride in lab experiments is its potency and selectivity for the NMDA receptor. This allows researchers to specifically target this receptor and study its role in various physiological and pathological processes. However, one limitation of using 3-cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride is its potential to cause side effects, such as sedation and ataxia, which can affect the interpretation of experimental results.

Future Directions

There are many potential future directions for research involving 3-cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride. One area of interest is the role of NMDA receptors in psychiatric disorders, such as depression and schizophrenia. 3-cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride has also been shown to have anti-inflammatory effects, suggesting that it may be useful in the treatment of inflammatory conditions, such as multiple sclerosis and rheumatoid arthritis. Additionally, there is ongoing research into the development of new NMDA receptor antagonists with improved potency and selectivity, which may have even greater potential for scientific research and therapeutic applications.
Conclusion
In conclusion, 3-cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride is a potent and selective NMDA receptor antagonist that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been explored in this paper. While there are still many unanswered questions regarding the role of NMDA receptors in various physiological and pathological processes, 3-cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride has provided valuable insights and may continue to be an important tool for scientific research in the future.

Synthesis Methods

The synthesis of 3-cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride involves the reaction of 2-cyclobutene-1-one with methylamine, followed by reduction with lithium aluminum hydride and quaternization with hydrogen chloride. The resulting product is a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

3-cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride has been used extensively in scientific research to study the role of NMDA receptors in various physiological and pathological processes. It has been shown to have neuroprotective effects in animal models of ischemia, traumatic brain injury, and epilepsy. 3-cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride has also been used to investigate the role of NMDA receptors in learning and memory, addiction, and pain perception.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride involves the conversion of a cyclobutane derivative to the target compound through a series of reactions.", "Starting Materials": [ "Cyclobutane", "Bromine", "Sodium hydroxide", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Bromination of cyclobutane to form 1,2-dibromocyclobutane", "Treatment of 1,2-dibromocyclobutane with sodium hydroxide to form 1-bromo-2-hydroxycyclobutane", "Conversion of 1-bromo-2-hydroxycyclobutane to 1-bromo-2-chlorocyclobutane through reaction with hydrochloric acid", "Cyclization of 1-bromo-2-chlorocyclobutane with ammonia to form 3-cyclobutylbicyclo[1.1.1]pentane-1-amine", "Formation of the hydrochloride salt of 3-cyclobutylbicyclo[1.1.1]pentane-1-amine through reaction with hydrochloric acid" ] }

CAS RN

2803861-67-6

Product Name

3-cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride

Molecular Formula

C9H16ClN

Molecular Weight

173.7

Purity

95

Origin of Product

United States

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